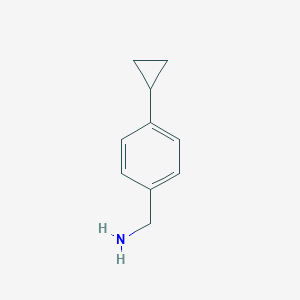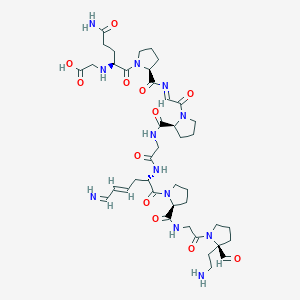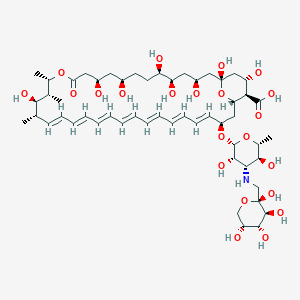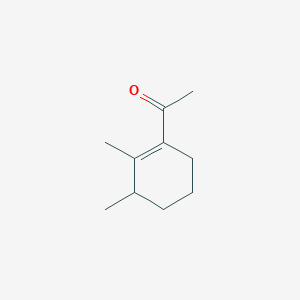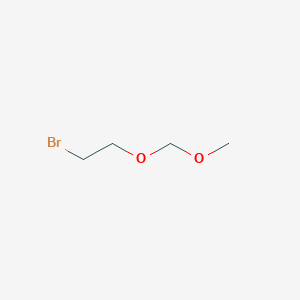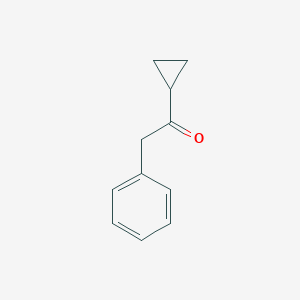![molecular formula C51H82N8O17 B054558 N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide CAS No. 120300-08-5](/img/structure/B54558.png)
N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide is a lipopeptide antifungal agent isolated from the filamentous fungus Zalerion arboricola. It is a structural analog of echinocandin B, a well-known antifungal compound. This antibiotic is part of the echinocandin family, which is known for its potent antifungal properties, particularly against Candida species .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide is produced through both solid and liquid fermentation methods. The microorganism Zalerion arboricola is cultured under specific conditions to produce the compound. The fermentation process involves the use of various media components such as millet, yeast extract, sodium tartrate, ferrous sulfate, monosodium glutamate, and corn oil .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation processes. The cultures are incubated for several days, and the compound is extracted using methanol. High-performance liquid chromatography (HPLC) is used to purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antifungal properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrochloric acid, bis(trimethylsilyl)trifluoroacetamide (BSTFA), and pyridine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of this compound include various hydroxylated and substituted derivatives. These derivatives are studied for their enhanced antifungal activities .
Aplicaciones Científicas De Investigación
N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the biosynthesis of lipopeptide antibiotics. In biology, it is used to investigate the mechanisms of antifungal resistance. In medicine, it is explored for its potential as a treatment for invasive fungal infections. In industry, it is used in the development of new antifungal agents .
Mecanismo De Acción
The mechanism of action of N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide involves the inhibition of 1,3-β-D-glucan synthase, an enzyme crucial for the synthesis of fungal cell walls. By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell wall, leading to cell lysis and death. This mechanism is similar to that of other echinocandins .
Comparación Con Compuestos Similares
N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide is similar to other echinocandins such as echinocandin B, caspofungin, micafungin, and anidulafungin. it is unique due to its specific structural modifications, which include unusual amino acids and a dimethylmyristic acid side chain. These modifications contribute to its distinct antifungal properties .
List of Similar Compounds:- Echinocandin B
- Caspofungin
- Micafungin
- Anidulafungin
Propiedades
Número CAS |
120300-08-5 |
|---|---|
Fórmula molecular |
C51H82N8O17 |
Peso molecular |
1079.2 g/mol |
Nombre IUPAC |
N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
InChI |
InChI=1S/C51H82N8O17/c1-6-25(2)19-26(3)13-11-9-7-8-10-12-14-37(66)53-32-21-35(64)47(72)57-49(74)41-42(67)27(4)23-59(41)51(76)39(34(63)22-36(52)65)55-48(73)40(44(69)43(68)29-15-17-30(61)18-16-29)56-46(71)33-20-31(62)24-58(33)50(75)38(28(5)60)54-45(32)70/h15-18,25-28,31-35,38-44,47,60-64,67-69,72H,6-14,19-24H2,1-5H3,(H2,52,65)(H,53,66)(H,54,70)(H,55,73)(H,56,71)(H,57,74) |
Clave InChI |
DFQUSLQYURJBIT-UHFFFAOYSA-N |
SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O |
SMILES canónico |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)C)O)O)O |
Sinónimos |
L 671,329 L 671329 L-671329 L671329 pneumocandin A(0) pneumocandin A0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


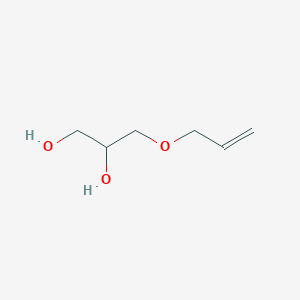
![Palmitic acid, [(hexadecyloxy)methyl]ethylene ester](/img/structure/B54480.png)
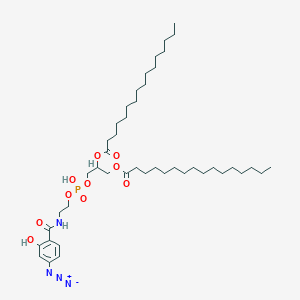

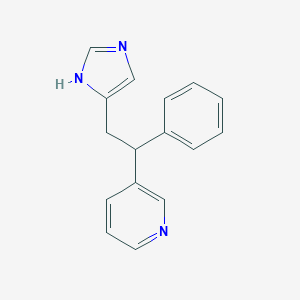
![2-Acetamido-N-[(4-Fluorophenyl)Methyl]-2-Furan-2-Ylacetamide](/img/structure/B54488.png)
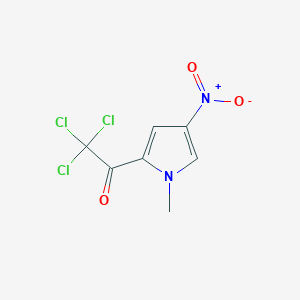
![3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene](/img/structure/B54492.png)
